![molecular formula C13H11ClO3S B2681113 [2-(4-Methylphenoxy)phenyl]sulfonyl chloride CAS No. 206262-15-9](/img/structure/B2681113.png)

[2-(4-Methylphenoxy)phenyl]sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

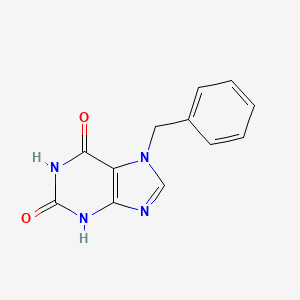

“[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” is a chemical compound with the CAS Number: 206262-15-9 . It has a linear formula of C13H11ClO3S . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” can be represented by the InChI code: 1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 . This indicates that the compound contains a sulfonyl chloride group attached to a phenyl ring, which is further connected to a 4-methylphenoxy group.Physical And Chemical Properties Analysis

“[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” has a molecular weight of 282.75 . It is a white to yellow solid at room temperature .Scientific Research Applications

Facile Synthesis and Chemical Transformations

Synthesis of 2-(Phenylthio)phenols : Copper(I)-catalyzed tandem transformation using dimethyl sulfoxide as the oxidant, facilitating the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides (Xu et al., 2010).

Synthesis of Novel Sulfonated Membranes : Used in synthesizing novel sulfonated membranes for treatment of dye solutions, showcasing its utility in environmental applications (Liu et al., 2012).

Synthesis of Chalcone Analogues with Sulfonyl Groups : Employed in the synthesis of sulfonyl esters, demonstrating potential applications in medicinal chemistry (Muškinja et al., 2019).

Catalytic Processes and Material Synthesis

Ruthenium-catalyzed Meta Sulfonation : Catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, important in organic synthesis (Saidi et al., 2011).

Synthesis of Functional Aromatic Multisulfonyl Chlorides : Utilized in preparing complex organic molecules, highlighting its role in advanced synthetic chemistry (Percec et al., 2001).

Development of Novel Polyimides : Integral in synthesizing novel polyimides with applications in material science (Mehdipour-Ataei et al., 2004).

Advanced Analytical and Biological Studies

Study on Sulfonamide-Derived Compounds : Synthesis and characterization of new ligands and their transition metal complexes, relevant in bioinorganic chemistry (Chohan & Shad, 2011).

Photoredox-Catalyzed Cascade Annulation : Involved in the synthesis of benzothiophenes and benzoselenophenes, showcasing its role in photoredox catalysis (Yan et al., 2018).

Environmental and Health Impact Studies

Study on Thyroid Disruption by Bisphenol S Analogues : Investigated for its potential endocrine-disrupting effects, emphasizing its significance in environmental health research (Lu et al., 2018).

Influence on Metabolism and Endocrine Activities : Examined for its impact on metabolism and endocrine activities, crucial in understanding its biological effects (Skledar et al., 2016).

Safety and Hazards

“[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-(4-methylphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHZJYGOAUUJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methylphenoxy)phenyl]sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)

![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)

![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)

![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)